Cas no 109532-60-7 (Spiro[2.4]heptane-6-carbaldehyde)
Spiro[2.4]heptane-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Spiro[2.4]heptane-6-carbaldehyde
- Z1511858323
- EN300-6936615
- spiro[2.4]heptane-5-carbaldehyde
- 109532-60-7
-
- Inchi: 1S/C8H12O/c9-6-7-1-2-8(5-7)3-4-8/h6-7H,1-5H2
- InChI Key: ZKFWCKNTKRFYSV-UHFFFAOYSA-N
- SMILES: O=CC1CCC2(C1)CC2
Computed Properties
- Exact Mass: 124.088815002g/mol
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.1Ų
Spiro[2.4]heptane-6-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6936615-0.05g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 0.05g |
$222.0 | 2025-03-12 | |
| Enamine | EN300-6936615-0.1g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 0.1g |
$331.0 | 2025-03-12 | |
| Enamine | EN300-6936615-0.25g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 0.25g |
$474.0 | 2025-03-12 | |
| Enamine | EN300-6936615-0.5g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 0.5g |
$746.0 | 2025-03-12 | |
| Enamine | EN300-6936615-1.0g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 1.0g |
$956.0 | 2025-03-12 | |
| Enamine | EN300-6936615-2.5g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 2.5g |
$1874.0 | 2025-03-12 | |
| Enamine | EN300-6936615-5.0g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 5.0g |
$2774.0 | 2025-03-12 | |
| Enamine | EN300-6936615-10.0g |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 95.0% | 10.0g |
$4114.0 | 2025-03-12 | |
| 1PlusChem | 1P028F5N-50mg |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 93% | 50mg |
$327.00 | 2023-12-26 | |
| 1PlusChem | 1P028F5N-100mg |
spiro[2.4]heptane-5-carbaldehyde |
109532-60-7 | 93% | 100mg |
$471.00 | 2023-12-26 |
Spiro[2.4]heptane-6-carbaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Spiro[2.4]heptane-6-carbaldehyde
Exploring Spiro[2.4]heptane-6-carbaldehyde (CAS No. 109532-60-7): A Versatile Building Block in Organic Synthesis
In the realm of organic chemistry, Spiro[2.4]heptane-6-carbaldehyde (CAS No. 109532-60-7) stands out as a unique and highly functionalized spirocyclic compound. Its distinctive spiro[2.4]heptane scaffold, featuring a quaternary carbon center bridging two rings, has garnered significant attention from researchers and pharmaceutical developers. This carbaldehyde derivative is particularly valued for its role as a key intermediate in the synthesis of complex molecules, including bioactive compounds and materials with tailored properties.
The structural elegance of Spiro[2.4]heptane-6-carbaldehyde lies in its spirocyclic framework, which introduces three-dimensional complexity often sought after in drug discovery. Recent trends in medicinal chemistry highlight the importance of such spiro compounds due to their ability to mimic bioactive conformations and improve metabolic stability. With the rise of AI-driven molecular design, queries like "spirocyclic aldehydes in drug discovery" or "CAS 109532-60-7 applications" reflect growing interest in this niche chemical space.
From a synthetic perspective, the aldehyde functional group at position 6 of the spiro[2.4]heptane system offers remarkable versatility. It serves as a handle for numerous transformations including reductive amination, aldol reactions, and nucleophilic additions - making it a favorite among chemists exploring "multicomponent reactions with spiro compounds". The compound's rigid structure also contributes to its popularity in materials science, where researchers investigate "conformationally restricted aldehydes" for advanced polymer systems.
The pharmaceutical potential of Spiro[2.4]heptane-6-carbaldehyde becomes evident when examining current industry trends. With increasing searches for "spirocyclic scaffolds in CNS drugs" and "novel spirohetarenes synthesis", this compound's ability to impart structural novelty to molecules positions it as valuable intellectual property. Its spiro[2.4]heptane core shows particular promise in developing kinase inhibitors and GPCR modulators, addressing hot topics in "targeted cancer therapies" and "neurological disorder treatments".
Environmental considerations surrounding Spiro[2.4]heptane-6-carbaldehyde have also emerged as a discussion point. The compound's stability profile and potential green chemistry applications align with growing searches for "sustainable spiro compound synthesis". Recent methodological advances enable its preparation through catalytic processes that minimize waste, responding to the chemical industry's emphasis on "atom economy in complex molecule synthesis".
Analytical characterization of Spiro[2.4]heptane-6-carbaldehyde (CAS No. 109532-60-7) presents interesting challenges that resonate with current instrumental analysis trends. The compound's unique spirocyclic NMR signature and distinct carbonyl stretching frequency make it a compelling case study for those researching "spectroscopic identification of strained aldehydes". These characteristics also facilitate its detection in complex reaction mixtures, addressing practical concerns in "reaction monitoring techniques".
Looking toward future applications, Spiro[2.4]heptane-6-carbaldehyde continues to inspire innovation across multiple disciplines. Its incorporation into "smart materials" and "molecular machines" represents an exciting frontier, particularly as searches for "functional spirocyclic components" increase in materials science literature. The compound's balanced lipophilicity and conformational restriction also make it relevant to ongoing explorations of "beyond rule of five chemical space" in medicinal chemistry.
For synthetic chemists, the handling and storage of Spiro[2.4]heptane-6-carbaldehyde require standard precautions typical of aliphatic aldehydes. While not classified as hazardous, its reactivity profile prompts searches for "stabilization methods for sensitive aldehydes" and "spiro compound purification techniques". These practical considerations underscore the compound's dual nature as both a robust building block and a delicate functional group carrier.
The commercial availability of Spiro[2.4]heptane-6-carbaldehyde (CAS No. 109532-60-7) has expanded in recent years, reflecting its growing importance. Suppliers frequently field queries about "bulk spirocyclic aldehyde sourcing" and "custom derivatization services", indicating its transition from laboratory curiosity to established intermediate. This market evolution parallels broader industry shifts toward "specialty building blocks" that enable rapid molecular diversification.
In conclusion, Spiro[2.4]heptane-6-carbaldehyde exemplifies how structurally innovative small molecules can address multiple contemporary challenges in chemical research. From answering search queries about "spiro compound reactivity" to enabling breakthroughs in "three-dimensional fragment-based drug discovery", this CAS No. 109532-60-7 compound continues to reveal new dimensions of utility at the intersection of organic synthesis and applied molecular design.
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